molecular formula C8H7NaO4 B1324446 Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate CAS No. 69322-01-6

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

Cat. No. B1324446
Key on ui cas rn: 69322-01-6
M. Wt: 190.13 g/mol
InChI Key: HPQVZCCKGRTPLU-UHFFFAOYSA-M
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Patent
US04368334

Procedure details

The procedure of Example 1 was repeated except that the organic phase containing p-hydroxymandelic acid was treated with a molar equivalent of sodium hydroxide as a 50% w/w aqueous solution. The caustic solution was added over one hour during which time the methyl isobutyl ketone solution was maintained at about 20° C. with cooling. The precipitate of sodium p-hydroxymandelate monohydrate was filtered off and suctioned as dry as possible before drying under vacuum at 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]([OH:10])[C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[OH-].[Na+:14]>C(C(C)=O)C(C)C>[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]([OH:10])[C:7]([O-:9])=[O:8])=[CH:4][CH:3]=1.[Na+:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(C(=O)O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
The precipitate of sodium p-hydroxymandelate monohydrate was filtered off
CUSTOM
Type
CUSTOM
Details
as dry as possible
CUSTOM
Type
CUSTOM
Details
before drying under vacuum at 40° C.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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